3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(5-oxophenothiazin-10-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-10-9-15(18)17-11-5-1-3-7-13(11)20(19)14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDKGSVLIXZIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Acylation of Phenothiazine to Form 3-Chloro-1-(10H-Phenothiazin-10-yl)Propan-1-One
The precursor compound, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, is synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution.
Procedure :
- Reagents : Phenothiazine (1.0 equiv), 3-chloropropanoyl chloride (1.2 equiv), anhydrous aluminum chloride (AlCl₃, 1.5 equiv), dichloromethane (DCM) solvent.
- Conditions : Reaction under nitrogen at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
- Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Spectroscopic Validation :
Step 2: Oxidation to the Sulfoxide Derivative
Selective oxidation of the sulfide group in 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one is achieved using hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Procedure :
- Reagents : 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (1.0 equiv), 30% H₂O₂ (2.0 equiv), ethanol solvent.
- Conditions : Stir at 50°C for 6 hours under inert atmosphere.
- Workup : Concentrate under reduced pressure, precipitate with ice-water, and recrystallize from ethanol.
Alternative Method :
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.30–7.20 (m, 4H, aromatic), 4.15 (t, J = 6.8 Hz, 2H, N–CH₂), 3.60 (t, J = 6.8 Hz, 2H, CO–CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂–Cl).
- IR (KBr): 1040 cm⁻¹ (S=O stretch).
Optimization and Challenges in Synthesis
Selectivity in Sulfoxide Formation
Over-oxidation to sulfones is a critical challenge. Controlled stoichiometry (H₂O₂ ≤2.0 equiv) and low temperatures (≤50°C) mitigate this. Catalytic vanadium-based systems improve selectivity but require stringent anhydrous conditions.
Solvent and Temperature Effects
| Solvent | Oxidizing Agent | Temperature | Sulfoxide Yield | Sulfone Byproduct |
|---|---|---|---|---|
| Ethanol | H₂O₂ | 50°C | 85% | <5% |
| DCM | mCPBA | 0°C | 78% | 10% |
| Acetone | H₂O₂/Oxalic acid | 25°C | 88% | 3% |
Industrial and Pharmacological Relevance
The sulfoxide moiety enhances solubility and metabolic stability, making the compound a candidate for antipsychotic drug development. Its room-temperature phosphorescence properties, as observed in analogous phenothiazine sulfoxides, suggest applications in OLEDs and sensors.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized phenothiazine derivatives.
Scientific Research Applications
3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. Additionally, the oxido group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenothiazine Ring
3-Chloro-1-(10H-Phenothiazin-10-yl)propan-1-one (Non-Oxidized Analog)
This compound is a precursor to derivatives like Compound 16 (3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one), synthesized by replacing chlorine with 1-(4-methoxyphenyl)piperazine. The reaction yields a high-melting-point solid (212°C, 18% yield), attributed to hydrogen bonding from the methoxy group .
3-Chloro-1-(2-Chloro-10H-Phenothiazin-10-yl)propan-1-one (CAS 1032-19-5)
This analog introduces a second chlorine at the phenothiazine 2-position, increasing molecular weight (324.22 g/mol vs. ~309 g/mol for the target compound) and lipophilicity. The dual chlorine substitution may enhance biological activity but also raises toxicity concerns, as indicated by its classification as an irritant (Hazard Class Xi) .
Modifications to the Propanone Chain
3-(Benzylamino)-1-(10H-Phenothiazin-10-yl)propan-1-one (Compound 23)
Replacing chlorine with benzylamine yields a flexible amine-substituted derivative with a significantly lower melting point (81.9°C) compared to piperazine-derived analogs. The reduced crystallinity suggests weaker intermolecular forces, likely due to the benzyl group’s steric bulk .
3-(2,4-Dimethoxyphenyl)-1-(10H-Phenothiazin-10-yl)prop-2-en-1-one
This compound features an α,β-unsaturated ketone (enone) system, enabling conjugation across the phenyl and phenothiazine rings. The enone structure enhances UV absorption and reactivity in Michael addition reactions, contrasting with the saturated propanone chain of the target compound .
Heterocyclic Core Replacements
3-Chloro-1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)propan-1-one
The dihydroazepine ring reduces aromaticity, which may impact π-π stacking interactions in biological systems .
Biological Activity
3-Chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one is a compound belonging to the phenothiazine family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂ClNO₂S, with a molecular weight of approximately 305.8 g/mol. Its structure includes a chloro group and an oxido group attached to a phenothiazine backbone, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₂S |
| Molecular Weight | 305.8 g/mol |
| CAS Number | 1232798-55-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly enzymes and receptors. The phenothiazine moiety is known for its affinity for dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the oxido group can participate in redox reactions, enhancing the compound's biological profile.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound may exhibit antipsychotic properties by modulating dopamine signaling pathways.
- Redox Activity : The oxido group can facilitate electron transfer processes, influencing cellular redox states.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic effects.
Biological Activity
Research indicates that this compound displays several biological activities:
Antimicrobial Activity
Studies have shown that phenothiazine derivatives possess antimicrobial properties. The unique structural features of this compound suggest it may inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Potential
Phenothiazines have been investigated for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and receptor modulation.
Neuropharmacological Effects
Given its structural similarity to established antipsychotic drugs, this compound could exhibit neuropharmacological effects, potentially aiding in the treatment of psychiatric disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related phenothiazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Chloro-1-(2-chloro-phenothiazin-10-yloxy)propanone | Contains a chloro and oxido group | Antimicrobial and neuropharmacological effects |
| 2-(10H-phenthiazin-10-y)ethanone | Lacks chloro and oxido groups | Limited biological activity |
| 3-Chloro-1-(2-(trifluoromethyl)-10H-phenthiazin) | Contains a trifluoromethyl group | Altered pharmacological profile |
Case Studies and Research Findings
Recent studies have highlighted the potential of phenothiazine derivatives as therapeutic agents:
- Antimicrobial Studies : Research indicates that compounds similar to 3-chloro-1-(5-oxido-10H-phenthiazin) demonstrate significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Evaluations : Clinical trials exploring the efficacy of phenothiazines in psychiatric disorders have shown promising results, indicating that compounds like 3-chloro-1-(5-oxido) may enhance treatment outcomes.
- Anticancer Research : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, with preliminary results indicating potential for inducing cell death through oxidative stress mechanisms.
Q & A
Q. What are the standard synthetic routes for 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one?
The compound is synthesized via nucleophilic substitution reactions using phenothiazine derivatives as precursors. A common approach involves reacting 3-chloro-propan-1-one with a phenothiazine moiety under reflux conditions in polar aprotic solvents (e.g., dichloromethane or methanol). Purification is typically achieved using column chromatography with gradients of chloroform/methanol (50:1) or hexane/ethyl acetate (2:1) to isolate the product . Structural confirmation employs IR spectroscopy (to verify carbonyl and sulfoxide groups) and HPLC for purity assessment .
Q. How is the compound characterized to confirm its structural identity?
Key characterization methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1050 cm⁻¹) .
- HPLC : Determines enantiomeric excess (ee) and purity (>98% in most synthetic protocols) .
- Melting point analysis : Validates crystallinity and compound stability (e.g., mp 212°C for derivatives) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons from the phenothiazine ring at δ 6.8–7.5 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of phenothiazine derivatives using this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to protic solvents .
- Stoichiometric ratios : A 1.3:1 molar excess of amine nucleophiles (e.g., benzylamine) relative to the chloro-propanone precursor improves substitution rates .
- Temperature control : Reflux conditions (70–80°C) balance reaction kinetics and thermal degradation risks .
- Purification strategies : Gradient elution in column chromatography minimizes co-elution of byproducts (e.g., unreacted starting materials) .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR peaks or IR shifts) are addressed by:
- Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry data to confirm functional groups and connectivity .
- Computational modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
- X-ray crystallography : Resolves ambiguous stereochemistry or crystallographic packing effects, though this requires high-purity single crystals .
Q. How does the sulfoxide group (5-oxido) influence the compound’s reactivity and bioactivity?
The sulfoxide group:
- Enhances polarity : Improves solubility in aqueous systems, facilitating biological assays .
- Modulates electronic effects : Electron-withdrawing properties stabilize the carbonyl group, altering nucleophilic attack sites in further derivatization .
- Impacts bioactivity : Sulfoxide-containing phenothiazines exhibit antioxidant and antimicrobial properties, as shown in assays measuring radical scavenging (DPPH assay) and MIC values against Gram-positive bacteria .
Q. What strategies mitigate low yields in amine-substitution reactions with this compound?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Microwave-assisted synthesis : Reduces reaction time (from days to hours) and improves regioselectivity .
- Catalytic additives : Use of KI or tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of amines .
- Protecting groups : Temporarily block reactive sites on the phenothiazine ring to direct substitution to the desired position .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess environmental stability or degradation pathways?
Follow protocols from long-term environmental studies, such as:
- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) at 25°C, monitoring degradation via LC-MS .
- Ecotoxicological testing : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀ values) .
- Soil adsorption studies : Measure partition coefficients (Kd) using OECD Guideline 106 to predict environmental mobility .
Q. What computational tools predict the compound’s pharmacokinetic or toxicological profiles?
- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular docking : Identifies potential protein targets (e.g., dopamine receptors) using AutoDock Vina and PDB structures .
- Toxicity prediction : QSAR models in tools like Toxtree assess mutagenicity or carcinogenicity risks based on structural alerts .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
